5-(furan-2-yl)-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)isoxazole-3-carboxamide
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Description
5-(furan-2-yl)-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C23H19N3O5S and its molecular weight is 449.48. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodologies and Characterization
Research has delved into the development of synthetic methods and characterization of compounds with structural similarities to "5-(furan-2-yl)-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)isoxazole-3-carboxamide". For instance, the study by Zaki, Radwan, and El-Dean (2017) describes a convenient synthetic method for new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives, showcasing the versatility of furan and isoxazole moieties in heterocyclic chemistry (R. Zaki, S. M. Radwan, A. El-Dean, 2017).
Antimicrobial and Antiprotozoal Activities
Patrick et al. (2007) synthesized a series of dicationic 3,5-diphenylisoxazoles, analogs of furamidine, demonstrating potent antiprotozoal activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum. This research underscores the potential of furan and isoxazole derivatives in developing new therapeutic agents for infectious diseases (D. A. Patrick, S. Bakunov, S. Bakunova, et al., 2007).
Synthesis of New Chemical Entities with Pharmacological Interest
Kandinska, Kozekov, and Palamareva (2006) studied the reaction of homophthalic anhydride with N-(furan-2-yl-methylidene)-benzylamine, yielding new tetrahydroisoquinolinones with known pharmacologically interesting fragments. This research highlights the utility of furan and isoxazole derivatives in the synthesis of compounds with potential therapeutic applications (M. Kandinska, I. Kozekov, M. Palamareva, 2006).
Properties
IUPAC Name |
N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O5S/c27-23(20-14-22(31-25-20)21-7-4-12-30-21)24-18-9-8-16-10-11-26(15-17(16)13-18)32(28,29)19-5-2-1-3-6-19/h1-9,12-14H,10-11,15H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPRDHMDRCHNQMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NC(=O)C3=NOC(=C3)C4=CC=CO4)S(=O)(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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